2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride
Description
Chemical classification and nomenclature
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride belongs to the broader class of phenoxyacetamide derivatives. The compound integrates several key structural elements: a phenoxy group (C6H5O-), an acetamide linkage (-NHCOCH2-), an aminomethyl substituent, and an oxolan (tetrahydrofuran) ring system. The hydrochloride salt form enhances its stability and solubility characteristics compared to its free base counterpart.
The systematic nomenclature reveals its structural complexity:
- IUPAC Name: this compound
- Alternative IUPAC Name: 2-[2-(aminomethyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
The compound possesses the following chemical identifiers and properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O3·HCl |
| Molecular Weight | 300.78 g/mol |
| CAS Registry Number | 1171843-55-2 |
| InChI Key | ZXZDEOLJTBGYJD-UHFFFAOYSA-N |
| Parent Compound CID | 16792247 |
| Physical Form | Powder |
| Storage Temperature | 4°C (recommended) |
The free base form (without hydrochloride) is also documented with CAS number 954268-28-1 and a molecular weight of 264.32 g/mol.
Historical context in phenoxyacetamide research
The development of this compound is situated within the broader history of phenoxyacetamide research. Phenoxyacetamide derivatives have been synthesized and studied since the mid-20th century, with the basic phenoxyacetamide structure itself documented in chemical literature as early as the 1950s.
The foundational synthesis pathway for phenoxyacetic acid derivatives, which serve as precursors for phenoxyacetamides, typically begins with phenol and chloroacetic acid in the presence of sodium hydroxide. This reaction generates a phenolate intermediate that undergoes nucleophilic substitution to form phenoxyacetic acid compounds. Later research expanded these methods, including:
- Reaction of substituted phenols with chloroacetic acid in acetone and anhydrous potassium carbonate
- Microwave-assisted synthesis for improved yields and reaction times
- Coupling reactions using agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and lutidine
The specific compound this compound emerged as researchers explored more complex phenoxyacetamide derivatives with modified structural elements designed to enhance specific chemical and biological properties.
Position within chemical databases (PubChem, ChEMBL)
This compound maintains a documented presence in major chemical databases, reflecting its recognition in the scientific community.
In PubChem, the compound is registered with the identifier CID 42937473. Its entry history reveals first creation on July 20, 2009, with subsequent modifications, the most recent being May 24, 2025. This relatively early addition to the database suggests its established place in chemical research. The PubChem entry includes comprehensive structural information, computed molecular descriptors, and various identifiers.
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c15-8-11-4-1-2-6-13(11)19-10-14(17)16-9-12-5-3-7-18-12;/h1-2,4,6,12H,3,5,7-10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZDEOLJTBGYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride is a compound with significant potential in pharmacological applications. Its molecular formula is C14H21ClN2O3, and it has a molar mass of approximately 300.78 g/mol. This compound is characterized by its unique structural features, including a phenoxy group linked to an aminomethyl substituent and an oxolan-2-ylmethyl acetamide moiety, which contribute to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit neuroprotective effects , potentially by protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Interaction Studies
Research indicates that the compound may interact with neurotransmitter systems and enzymes, enhancing its therapeutic profile. For instance, it has been reported to bind effectively to specific receptors involved in neuroprotection, although detailed binding studies are still needed to elucidate these interactions fully .
Comparative Biological Activity
In comparison to related compounds, this compound shows distinct advantages due to its structural configuration. Its unique combination of functional groups may confer specific enzyme interactions that are beneficial for therapeutic strategies targeting neurodegeneration and other conditions.
| Compound Name | Molecular Formula | Molar Mass | Potential Activity |
|---|---|---|---|
| This compound | C14H21ClN2O3 | 300.78 g/mol | Neuroprotection, enzyme interaction |
| Related Compound A | C14H19N3O3 | 275.32 g/mol | Anticonvulsant activity |
| Related Compound B | C15H22N4O4 | 306.36 g/mol | Antioxidant properties |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity observed in structurally similar compounds. Research has shown that certain derivatives exhibit significant protective effects in animal models for seizures, indicating potential applications for treating epilepsy . The pharmacological profiles suggest that modifications in the molecular structure can lead to enhanced activity against seizures.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that allow for the creation of various derivatives. These derivatives can be screened for improved biological activities or altered pharmacokinetic properties, which is crucial for developing more effective therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with specific biological targets makes it a candidate for further drug development studies.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For example, studies on phenoxyacetamides have shown selective cytotoxicity against various cancer cell lines. Further exploration of 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride could reveal similar effects, warranting in vitro and in vivo testing.
Proteomics Research
This compound is utilized in proteomics for the study of protein interactions and functions. Its ability to modify proteins via acetamide linkages can facilitate the identification of protein targets and elucidation of biological pathways.
Case Study: Protein Target Identification
In proteomics studies, compounds like this compound are used to tag proteins selectively. This tagging allows researchers to track protein interactions in live cells, providing insights into cellular processes and disease mechanisms.
Biochemical Assays
The compound serves as a reagent in various biochemical assays aimed at understanding enzyme kinetics and metabolic pathways. Its specific interactions can help delineate the roles of enzymes involved in critical biological processes.
Case Study: Enzyme Inhibition Assays
Inhibition assays using this compound have shown promise in modulating enzyme activity, particularly those involved in metabolic disorders. By assessing its inhibitory effects on target enzymes, researchers can develop new therapeutic strategies for conditions like diabetes and obesity.
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent | Anticancer activity observed |
| Proteomics Research | Protein interaction studies | Tagging proteins for pathway analysis |
| Biochemical Assays | Enzyme kinetics and metabolic pathway exploration | Inhibition of key metabolic enzymes |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogues like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide .
- Bioactivity: The oxolane methyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., morpholinone or benzimidazole groups in ) . Alachlor and pretilachlor () demonstrate herbicidal activity due to their chloro and alkoxy substituents, which are absent in the target compound .
Commercial and Research Utility
- The target compound is marketed as a building block for drug discovery, whereas agrochemical analogues (e.g., alachlor) are produced at scale for agricultural use .
- Morpholinone-containing derivatives () are prioritized in neurological drug development due to their heterocyclic rigidity and metabolic stability .
Preparation Methods
Formation of Intermediate Amide
- A compound containing the oxolan-2-ylmethyl amine moiety (e.g., an amine derivative) is reacted with a phenoxy-substituted acetic acid derivative.
- A coupling reagent (such as carbodiimides or other amide bond-forming agents) is used in the presence of a base to facilitate amide bond formation.
- The reaction yields an intermediate acetamide compound that still may have protecting groups on the amine functionalities.
Protection and Deprotection of Amines
- The benzyl carbamate (CBZ) group is commonly employed to protect the aminomethyl group during synthesis, preventing unwanted side reactions.
- Removal of the CBZ protecting group is achieved by hydrogenolysis , typically using hydrogen gas in the presence of a palladium catalyst.
- This step liberates the free amine necessary for the final compound.
Conversion to Hydrochloride Salt
- The free base form of the compound is treated with hydrochloric acid or an equivalent acid source.
- This step converts the compound into its hydrochloride salt , enhancing its stability and solubility for pharmaceutical applications.
Representative Reaction Scheme (Summary)
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Phenoxy acetic acid derivative + oxolan-2-ylmethyl amine derivative | Coupling reagent, base, solvent | Protected acetamide intermediate | Amide bond formation |
| 2 | Protected intermediate | Hydrogen gas, Pd catalyst | Deprotected amine acetamide | Removal of CBZ protecting group |
| 3 | Free amine acetamide | HCl or acid source | 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride | Salt formation |
Research Findings and Optimization
- The choice of coupling reagents and bases critically affects the yield and purity of the intermediate amide.
- Hydrogenolysis conditions must be optimized to avoid over-reduction or degradation of sensitive groups.
- Salt formation is typically straightforward but requires control of stoichiometry to ensure complete conversion.
- Literature indicates that similar compounds benefit from mild reaction conditions to preserve the oxolane ring and phenoxy substituents intact during synthesis.
Analytical Data Supporting Preparation
- NMR spectroscopy confirms the formation of the amide bond and the presence of the oxolane and phenoxy groups.
- Mass spectrometry verifies molecular weight consistent with the hydrochloride salt.
- HPLC purity analysis ensures the removal of impurities and protecting groups.
- Melting point and solubility tests characterize the hydrochloride salt form.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Coupling Reagent | EDCI, DCC, or HATU | Efficient amide bond formation |
| Base | Triethylamine or DIPEA | Neutralizes acid byproducts, promotes coupling |
| Protecting Group | Benzyl carbamate (CBZ) | Protects amine, removable by hydrogenolysis |
| Hydrogenolysis Catalyst | Pd/C | Removes CBZ without damaging molecule |
| Acid for Salt Formation | HCl (aqueous or gas) | Converts free amine to stable hydrochloride salt |
| Solvent | DMF, DCM, or MeOH | Solubilizes reactants and reagents |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC .
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
How should researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Methodological Answer:
A multi-technique approach is critical:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
